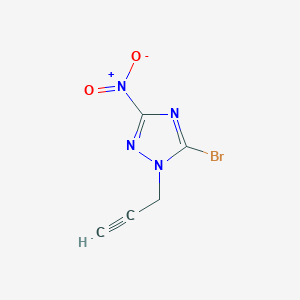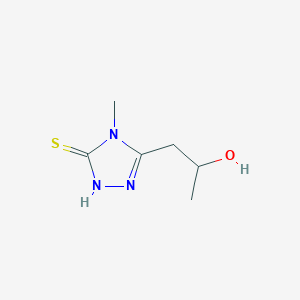
1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol (5M4MT) is a small organic molecule that has been extensively studied due to its diverse range of applications. It is a member of the triazole family, which includes compounds that are widely used as pharmaceuticals, agrochemicals, and industrial chemicals. 5M4MT is a versatile molecule with a wide range of applications in the fields of biochemistry, pharmacology, and toxicology. It has been used as an inhibitor of enzymes, a reagent for organic synthesis, and a potential therapeutic agent. In
科学的研究の応用
Antileishmanial Activity
One study explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, including compounds closely related to the one you are interested in. These compounds were theoretically studied using Density Functional Theory (DFT) and tested against Leishmania infantum promastigots, showing remarkable antileishmanial activity for certain derivatives (Süleymanoğlu et al., 2017).
Antimicrobial Activity
Research on double-headed derivatives of 4-amino-5-mercapto-1,2,4-triazol-3-yl compounds revealed their synthesis under microwave irradiation and subsequent testing for antifungal activities. These compounds showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Haggam, 2021).
Corrosion Inhibition
Triazole derivatives, including those with mercapto groups, have been evaluated as corrosion inhibitors for various metals in acidic and neutral solutions. The adsorption properties of these compounds indicate a physisorption mode, suggesting their effectiveness in protecting metals from corrosion (Allam, 2007).
Antitubercular Agents
A study focused on the synthesis of spiro compounds featuring 1,2,4-triazol-4-yl moieties demonstrated their potential as antitubercular agents. These compounds were synthesized via a green chemistry approach and showed significant activity against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Pandey et al., 2014).
Synthesis and Chemical Characterization
The synthesis and characterization of 1,2,4-triazole derivatives, including those with mercapto and amino groups, have been extensively studied. These compounds form the basis for further exploration into their biological activities and potential applications in medicine and agriculture due to their versatile chemical properties (Riyadh & Gomha, 2020).
特性
IUPAC Name |
3-(2-hydroxypropyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-4(10)3-5-7-8-6(11)9(5)2/h4,10H,3H2,1-2H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHTUWSGRQLQQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNC(=S)N1C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]methylamino]-2-(4-morpholinyl)benzoic acid](/img/structure/B366531.png)
![{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B366535.png)
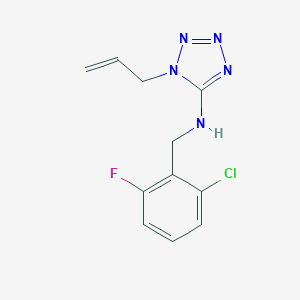
![3-{[(4-Fluorophenyl)sulfonyl]methylamino}thiolane-1,1-dione](/img/structure/B366601.png)
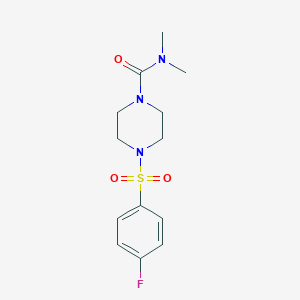
![2-(2-morpholino-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B366631.png)
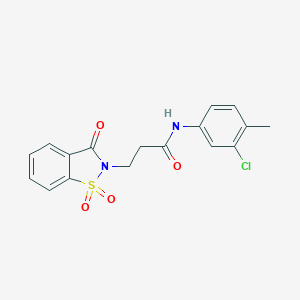
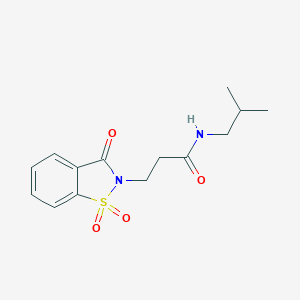
![2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B366636.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B366643.png)
![2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B366646.png)
![4-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B366648.png)
![2-[3-chloro-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B366664.png)
